molecular formula C18H24N2O6 B1444798 (1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate CAS No. 847416-31-3

(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate

Cat. No.: B1444798
CAS No.: 847416-31-3
M. Wt: 364.4 g/mol
InChI Key: CGVROTVJIMUQHX-UHFFFAOYSA-N
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Description

(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate: is a complex organic compound that features a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Boc-Protected Amine: The amine group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification with 4-Nitrobenzoic Acid: The final step involves esterification of the Boc-protected amine with 4-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester and Boc protecting group can be hydrolyzed under acidic or basic conditions to yield the free amine and carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate ester moiety.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or LiAlH4.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Major Products

    Hydrolysis: Free amine and 4-nitrobenzoic acid.

    Reduction: Corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate: has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: Serves as a building block for more complex molecules in synthetic organic chemistry.

    Biological Studies: Utilized in the study of enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The nitro group could also be involved in redox reactions within biological systems, potentially affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-hydroxylamine
  • tert-Butyl-N-methylcarbamate

Uniqueness

(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate: is unique due to its combination of a Boc-protected amine and a nitrobenzoate ester on a cyclohexyl ring. This structural arrangement provides distinct reactivity and potential for diverse applications compared to other Boc-protected compounds.

Biological Activity

The compound (1s,4s)-4-((tert-butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate, also known as a nitrobenzoate derivative, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesizing data from various studies to understand its mechanisms of action and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C16H23N2O5
  • Molecular Weight : 335.37 g/mol
  • CAS Number : 223131-25-7

Biological Activity Overview

Nitrobenzoate compounds are known for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promise in several areas:

1. Anticancer Activity

Research indicates that nitrobenzoate derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted that nitrobenzoate-derived compounds can impair vascular development in cancer models, suggesting their potential as antiangiogenic agents. The compound X8, a related nitrobenzoate, was shown to disrupt angiogenesis by interfering with VEGF/VEGFR2 signaling pathways in zebrafish models .

2. Enzyme Inhibition

The ability of this compound to inhibit specific enzymes is crucial for its biological activity. Similar compounds have been studied for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .

3. Anti-inflammatory Properties

Nitrobenzoate derivatives have been reported to exhibit anti-inflammatory effects. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .

Case Studies and Research Findings

A review of various studies provides insight into the biological activities associated with nitrobenzoate compounds:

StudyFindings
Nitrobenzoate-derived compound X8 demonstrated significant antiangiogenic effects by reducing endothelial cell proliferation and migration.
Various carbamate derivatives showed selective inhibition of AChE and BChE, indicating potential for neuroprotective applications.
In vitro studies on related compounds revealed dose-dependent inhibition of nucleic acid incorporation, suggesting cytotoxic effects on cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE and BChE, the compound may enhance cholinergic signaling.
  • Disruption of Angiogenesis : By affecting signaling pathways like VEGF/VEGFR2, it can inhibit the formation of new blood vessels necessary for tumor growth.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through various intracellular signaling cascades.

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(22)19-13-6-10-15(11-7-13)25-16(21)12-4-8-14(9-5-12)20(23)24/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVROTVJIMUQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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